![molecular formula C23H16FN5OS B2858308 2-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 1022675-44-0](/img/structure/B2858308.png)

2-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

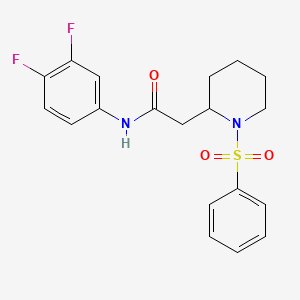

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . Varieties of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a quinazolin-2-yl group attached to a pyrido[1,2-a]pyrimidin-4-one group via a sulfanylmethyl linker. The presence of the fluoroanilino group on the quinazolin-2-yl moiety adds further complexity to the structure.Chemical Reactions Analysis

The compound is involved in a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This reaction is operationally simple, proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .科学的研究の応用

Synthesis Methodologies

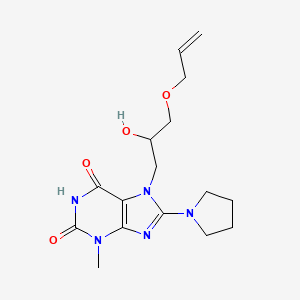

Research has developed various methodologies for synthesizing quinazolin-4(3H)-ones and related compounds, highlighting their significance in medicinal chemistry. For instance, a study detailed the preparation of pyrido[4,3-d]pyrimidin-4(3H)-one through reactions involving 2-trifluoromethyl-4-iodo-nicotinic acid, catalyzed by palladium and further cyclization processes. This method is applicable for the synthesis of various quinazolin-4(3H)-ones, offering high yields and showcasing the compound's foundational role in creating bioactive molecules (Li et al., 2013).

Biochemical Properties and Applications

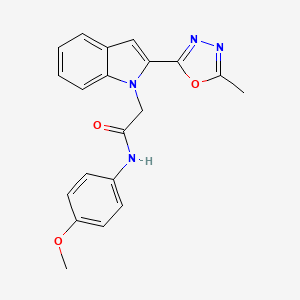

Quinazolinones and their derivatives exhibit a broad spectrum of biological activities. Their structure acts as a crucial scaffold for natural and synthetic compounds with therapeutic potentials, including antimicrobial, antimalarial, and anticancer activities. The synthesis of these compounds, therefore, is of high interest for developing new pharmacological agents (Radwan & Alanazi, 2020).

Potential Therapeutic Applications

Several studies have explored the potential therapeutic applications of quinazolinone derivatives. For instance, derivatives have shown promise as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, indicating their potential as antitumor and antibacterial agents. This suggests a significant interest in these compounds for their anticancer properties and as a part of combination therapies to enhance the efficacy of existing treatments (Gangjee et al., 1996).

作用機序

While the exact mechanism of action for this compound is not specified in the search results, quinazolinone and quinazoline derivatives are known to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

特性

IUPAC Name |

2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN5OS/c24-15-8-10-16(11-9-15)26-22-18-5-1-2-6-19(18)27-23(28-22)31-14-17-13-21(30)29-12-4-3-7-20(29)25-17/h1-13H,14H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWVZIOHWWHKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2858226.png)

![N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2858228.png)

![N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2858233.png)

![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)

![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)

![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)

![4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2858247.png)